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Compound of Interest

Compound Name: alpha-D-galactofuranose

Cat. No.: B3051850 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

the structure and nomenclature of carbohydrates is paramount. This guide provides a

comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC)

nomenclature and numbering conventions for alpha-D-galactofuranose, a furanose sugar of

significant biological interest.

IUPAC Nomenclature and Numbering
The systematic naming of monosaccharides like alpha-D-galactofuranose follows a set of

rules established by IUPAC to provide an unambiguous description of their structure.

1.1. Root Name, Configurational Prefix, and Ring Size:

Galacto-: This prefix indicates the stereochemistry of the chiral centers, which is the same as

that of the aldose galactose.

Furanose: This suffix denotes a five-membered ring structure, analogous to furan, consisting

of four carbon atoms and one oxygen atom.[1]

-ose: The standard suffix for a sugar.

1.2. Anomeric Configuration (α):
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The anomeric carbon (C1) is the new stereocenter formed upon cyclization. The alpha (α)

configuration is assigned when the hydroxyl group on the anomeric carbon is on the opposite

side of the ring from the CH₂OH group (C6) in a Haworth projection.[1]

1.3. D/L Configuration:

The 'D' designation refers to the configuration of the stereocenter furthest from the anomeric

carbon, which is C4 in the furanose ring. In the Fischer projection of the open-chain form of D-

galactose, the hydroxyl group on C5 is on the right.

1.4. Numbering of the Ring:

The numbering of the carbon atoms in the furanose ring begins at the anomeric carbon (the

carbon to the right of the ring oxygen in a standard Haworth projection) and proceeds

sequentially around the ring. Therefore, the anomeric carbon is C1, followed by C2, C3, and

C4, which form the ring with the oxygen atom. The remaining carbons, C5 and C6, form a side

chain attached to C4.

The complete IUPAC name for the molecule is alpha-D-galactofuranose.[2] A more

systematic name, though less commonly used, is (2S,3R,4R,5S)-5-[(1R)-1,2-

dihydroxyethyl]oxolane-2,3,4-triol.[2]

Quantitative Data: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

elucidation of carbohydrates. The following table summarizes the reported ¹H and ¹³C NMR

chemical shifts for alpha-D-galactofuranose in D₂O.
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Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 5.22 98.1

2 4.14 77.5

3 4.08 71.9

4 4.25 82.3

5 3.75 70.8

6a 3.65 63.2

6b 3.65 63.2

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols
The synthesis of alpha-D-galactofuranose derivatives is crucial for studying their biological

roles and for the development of new therapeutics. Below is a representative protocol for the

synthesis of a protected alpha-D-galactofuranose derivative.

Synthesis of 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose

This protocol is a multi-step process starting from D-galactose.

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

D-galactose is dissolved in a solution of acetone containing a catalytic amount of sulfuric

acid or another suitable Lewis acid.

The reaction mixture is stirred at room temperature until the starting material is consumed,

as monitored by thin-layer chromatography (TLC).

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate) and the

solvent is removed under reduced pressure.
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The resulting syrup is purified by column chromatography on silica gel to yield 1,2:5,6-di-O-

isopropylidene-α-D-galactofuranose.

Step 2: Selective deprotection of the 5,6-O-isopropylidene group

The di-isopropylidene protected galactose is dissolved in an aqueous solution of a mild acid,

such as acetic acid.

The reaction is heated gently to selectively remove the more labile 5,6-isopropylidene group.

The reaction progress is monitored by TLC.

Upon completion, the solvent is evaporated, and the product, 1,2-O-isopropylidene-α-D-

galactofuranose, is purified.

Step 3: Acetylation

1,2-O-isopropylidene-α-D-galactofuranose is dissolved in a mixture of acetic anhydride and

pyridine.

The reaction is stirred at room temperature until acetylation is complete.

The reaction mixture is then poured into ice-water and extracted with an organic solvent

(e.g., dichloromethane).

The organic layer is washed, dried, and concentrated to give the acetylated intermediate.

Step 4: Removal of the remaining isopropylidene group and final acetylation

The acetylated intermediate is treated with a stronger acid (e.g., trifluoroacetic acid) to

remove the 1,2-isopropylidene group.

After removal of the protecting group, the resulting free sugar is per-acetylated using acetic

anhydride and a catalyst (e.g., sodium acetate) to yield the final product, 1,2,3,5,6-penta-O-

acetyl-alpha-D-galactofuranose.

The final product is purified by crystallization or column chromatography.
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Visualizations
4.1. IUPAC Numbering of alpha-D-galactofuranose

The following diagram illustrates the IUPAC numbering convention for the alpha-D-
galactofuranose ring structure.

IUPAC Numbering of alpha-D-galactofuranose
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Caption: IUPAC numbering of the alpha-D-galactofuranose ring.

4.2. Biosynthesis of UDP-alpha-D-galactofuranose

The biosynthesis of UDP-alpha-D-galactofuranose is a key metabolic pathway in many

microorganisms. It serves as the activated sugar donor for the incorporation of galactofuranose

into various glycoconjugates.
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Biosynthesis of UDP-alpha-D-galactofuranose
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Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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